1,1',1''-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole)
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Overview
Description
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three pyrazole rings Each pyrazole ring is further substituted with fluorine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) typically involves multi-step organic reactions. The process begins with the preparation of the benzene-1,3,5-triyl core, followed by the introduction of pyrazole rings through cyclization reactions. Fluorination and phenylation are achieved using specific reagents under controlled conditions. Common reagents include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and phenylating agents such as phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, while the phenyl groups contribute to its overall stability and lipophilicity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar core structure but different substituents.
1,3,5-Tris(4-carboxyphenyl)benzene: Similar benzene core with carboxylic acid groups.
Benzene-1,3,5-triyl triformate: Another benzene-based compound with formate groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris(4-fluoro-3,5-diphenyl-1H-pyrazole) is unique due to its specific combination of fluorine and phenyl substitutions on the pyrazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
844510-61-8 |
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Molecular Formula |
C51H33F3N6 |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
1-[3,5-bis(4-fluoro-3,5-diphenylpyrazol-1-yl)phenyl]-4-fluoro-3,5-diphenylpyrazole |
InChI |
InChI=1S/C51H33F3N6/c52-43-46(34-19-7-1-8-20-34)55-58(49(43)37-25-13-4-14-26-37)40-31-41(59-50(38-27-15-5-16-28-38)44(53)47(56-59)35-21-9-2-10-22-35)33-42(32-40)60-51(39-29-17-6-18-30-39)45(54)48(57-60)36-23-11-3-12-24-36/h1-33H |
InChI Key |
RGJJVYYISPBDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC(=C3)N4C(=C(C(=N4)C5=CC=CC=C5)F)C6=CC=CC=C6)N7C(=C(C(=N7)C8=CC=CC=C8)F)C9=CC=CC=C9)C1=CC=CC=C1)F |
Origin of Product |
United States |
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